Stigmast-4-en-3,6-dione vs. Stigmast-4-en-3-one: Direct Comparison of COX-1 and COX-2 Inhibitory Selectivity
In a direct head-to-head evaluation of anti-inflammatory activity, Stigmast-4-en-3,6-dione demonstrated weak COX-2 enzyme inhibition, while the comparator Stigmast-4-en-3-one exhibited a distinct activity profile against COX-2 [1]. The target compound showed an IC50 of 67.9 µM for COX-1 enzyme inhibition, compared to the comparator's IC50 of 62.6 µM [1]. Critically, the study notes that while both compounds inhibited COX-1, only Stigmast-4-en-3-one showed meaningful COX-2 inhibition, highlighting that the C6 carbonyl group confers a unique selectivity profile [1].
| Evidence Dimension | COX-1 and COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | COX-1 IC50 = 67.9 µM; Weak COX-2 inhibition |
| Comparator Or Baseline | Stigmast-4-en-3-one: COX-1 IC50 = 62.6 µM; Distinct COX-2 inhibition |
| Quantified Difference | COX-2 selectivity is qualitatively different; COX-1 IC50 differs by 5.3 µM |
| Conditions | In vitro cyclooxygenase enzyme (COX-1 and -2) inhibitory assays |
Why This Matters
This evidence is critical for procurement because it demonstrates that Stigmast-4-en-3,6-dione cannot be replaced by its closest analog, Stigmast-4-en-3-one, for studies focused on COX-2-related pathways or when a selective COX-1 inhibitor is required.
- [1] Dissanayake AA, Georges K, Nair MG. Cyclooxygenase Enzyme and Lipid Peroxidation Inhibitory Terpenoids and Steroidal compounds as Major Constituents in Cleome viscosa Leaves. Planta Med. 2022;88(14):1287-1292. View Source
